molecular formula C8H14O B3264573 6-Methyl-4-heptene-2-one CAS No. 39273-81-9

6-Methyl-4-heptene-2-one

Cat. No. B3264573
CAS RN: 39273-81-9
M. Wt: 126.2 g/mol
InChI Key: UURQIFMXMISCGV-SNAWJCMRSA-N
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Description

6-Methyl-4-heptene-2-one, also known as Sulcatone, is an unsaturated methylated ketone with the molecular formula C8H14O . It is a colorless, water-like liquid with a citrus-like, fruity odor . It is one of a number of mosquito attractants, especially for those species such as Aedes aegypti with the odor receptor gene Or4 .


Synthesis Analysis

Under the reaction conditions of reaction pressure of 30 MPa, reaction temperature of 310–320°C, isobutylene:acetone:formaldehyde 5:4:1 (molar ratio) and reaction residence time of 115 h, the yield of methylheptenone was 34% based on formaldehyde and the space–time yield is 35 g/ (h·L) .


Molecular Structure Analysis

The molecular weight of 6-Methyl-4-heptene-2-one is 126.1962 . The IUPAC Standard InChI is InChI=1S/C8H14O/c1-7 (2)5-4-6-8 (3)9/h5H,4,6H2,1-3H3 .


Physical And Chemical Properties Analysis

6-Methyl-4-heptene-2-one has a melting point of -67.1 °C and a boiling point of 73 °C at 18 mm Hg (lit.) . It has a density of 0.855 g/mL at 25 °C (lit.) . It is soluble in methanol and chloroform . It has a citrus-like, fruity odor .

Safety and Hazards

The acute oral LD 50 in rats was reported as 3.5 g/kg (B?r & Griepentrog, 1967) and as 4T g/kg (3.33-5.04 g/kg) (Keating, 1972). The acute dermal LD 50 exceeded 5 g/kg (Keating, 1972) .

properties

IUPAC Name

(E)-6-methylhept-4-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-7(2)5-4-6-8(3)9/h4-5,7H,6H2,1-3H3/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UURQIFMXMISCGV-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C=CCC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)/C=C/CC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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